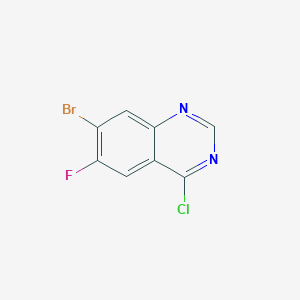
7-Bromo-4-chloro-6-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-6-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H3BrClFN2 It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the use of bromine, chlorine, and fluorine reagents under controlled conditions to introduce the respective halogen atoms into the quinazoline ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound by providing better heat and mass transfer compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-6-fluoroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of various substituted quinazolines depending on the nucleophile or electrophile used.
Oxidation Reactions: Formation of quinazoline N-oxides.
Reduction Reactions: Formation of dihydroquinazolines.
Scientific Research Applications
7-Bromo-4-chloro-6-fluoroquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
- 6-Bromo-4-chloro-7-fluoroquinazoline
- 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
- 7-Bromo-2,4-dichloro-8-fluoroquinazoline
Comparison: 7-Bromo-4-chloro-6-fluoroquinazoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H3BrClFN2 |
|---|---|
Molecular Weight |
261.48 g/mol |
IUPAC Name |
7-bromo-4-chloro-6-fluoroquinazoline |
InChI |
InChI=1S/C8H3BrClFN2/c9-5-2-7-4(1-6(5)11)8(10)13-3-12-7/h1-3H |
InChI Key |
RAYCDVFGWBSLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol](/img/structure/B11852845.png)
![Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11852846.png)
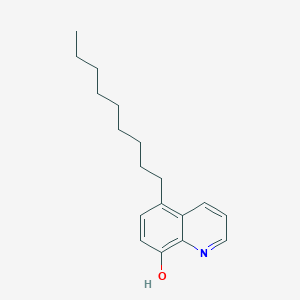

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
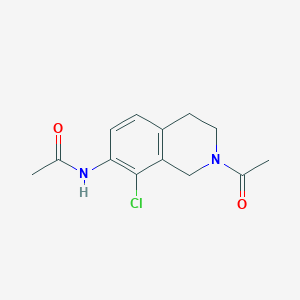
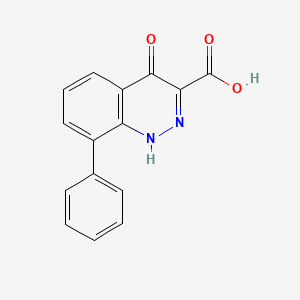
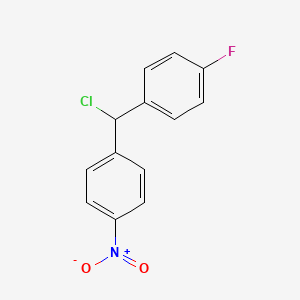

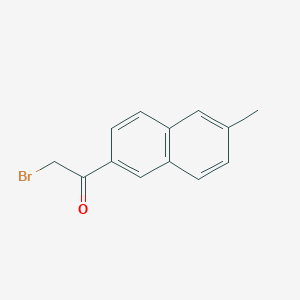

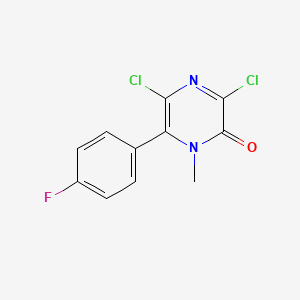
![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)

